4-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide
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Overview
Description
4-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that features a combination of sulfonyl, thiophene, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride.
Synthesis of 2,5-Dichlorothiophene: This can be synthesized through chlorination of thiophene.
Formation of Thiazole Derivative: The thiazole ring can be synthesized by reacting appropriate amines with thiourea and carbon disulfide.
Coupling Reactions: The final step involves coupling the benzenesulfonyl chloride with the thiazole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
4-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active ingredient due to its complex structure and functional groups.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the thiophene and thiazole rings can participate in various binding interactions. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzenesulfonyl-4’-Nitro-Biphenyl: This compound shares the benzenesulfonyl group but differs in its overall structure and properties.
4-(2,5-Dichlorothiophen-3-yl)-4-Oxobutanoic Acid: This compound shares the dichlorothiophene moiety but has different functional groups and applications.
4-Benzenesulfonyl-2,3-Dihydro-Thiophene 1,1-Dioxide: This compound has a similar sulfonyl group but differs in its overall structure and reactivity.
Uniqueness
4-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide is unique due to its combination of sulfonyl, thiophene, and thiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S3/c18-14-9-12(16(19)26-14)13-10-25-17(20-13)21-15(22)7-4-8-27(23,24)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJUICOFWRHRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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